

A Technical Guide to the Structure and Stereochemistry of BOC-D-Leucine Monohydrate

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Compound of Interest

Compound Name: *BOC-D-Leucine monohydrate*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-leucine monohydrate (**BOC-D-Leucine monohydrate**), a critical chiral building block in modern organic synthesis. The document details its chemical structure, stereochemical configuration, and key physicochemical properties. Furthermore, it outlines its significant applications, particularly in peptide synthesis and the development of therapeutic agents. Detailed experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to aid researchers in its identification and quality assessment.

Introduction

BOC-D-Leucine monohydrate is a derivative of the unnatural D-isomer of the amino acid leucine.[1] The defining features of this compound are the tert-butoxycarbonyl (BOC) protecting group attached to the alpha-amino nitrogen and the presence of a single water molecule within its crystalline structure.[2] The BOC group is an acid-labile protecting group, which is invaluable in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] Its stability under neutral or basic conditions, coupled with its ease of removal under mild acidic

conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for preventing unwanted side reactions at the amino terminus during peptide chain elongation.[3][4]

The D-configuration of the leucine moiety introduces a specific chirality, making BOC-D-Leucine a crucial component for synthesizing peptides with modified structures and functions. [5] Non-natural amino acids like D-leucine are incorporated into peptide-based therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[6]

Structure and Stereochemistry

Chemical Structure

BOC-D-Leucine monohydrate is composed of three key components: the D-leucine backbone, the N-terminal BOC protecting group, and a water molecule of hydration.

- **D-Leucine Core:** The core of the molecule is the amino acid leucine, which features an isobutyl side chain. The "D" designation refers to the stereochemical configuration at the alpha-carbon (α -carbon).
- **BOC Protecting Group:** The tert-butoxycarbonyl group, $(\text{CH}_3)_3\text{C}-\text{O}-\text{C}(=\text{O})-$, is attached to the nitrogen atom of the amino group. This bulky group sterically hinders the nitrogen, preventing it from participating in nucleophilic reactions until it is intentionally removed.
- **Water of Hydration:** The monohydrate form indicates that one molecule of water is incorporated into the crystal lattice for each molecule of the BOC-amino acid.

The systematic IUPAC name for the anhydrous form is (2R)-2-[[[(tert-Butoxy)carbonyl]amino]-4-methylpentanoic acid.

Stereochemistry

The stereochemistry of **BOC-D-Leucine monohydrate** is centered at the α -carbon. The "D" configuration specifies that, when viewed with the carboxyl group at the top and the side chain at the bottom in a Fischer projection, the amino group is on the right side. In the Cahn-Ingold-Prelog (CIP) priority system, this corresponds to an (R) configuration at the α -carbon.[2] This specific stereochemistry is critical, as the biological activity of peptides is highly dependent on the chirality of their constituent amino acids.

Caption: Logical structure of **BOC-D-Leucine Monohydrate**.

Physicochemical Properties

A summary of the key physicochemical properties of **BOC-D-Leucine monohydrate** is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	References
CAS Number	16937-99-8	[2][5][6]
Molecular Formula	C ₁₁ H ₂₁ NO ₄ ·H ₂ O	[2]
Molecular Weight	249.31 g/mol	[2]
Appearance	White crystalline powder	[2][6]
Melting Point	80 - 90 °C	[2]
Optical Rotation [α] _{D²⁰}	+24 ± 2° (c=2 in Acetic Acid)	[2]
Solubility	Soluble in dimethyl sulfoxide (DMSO), methanol, ethanol; sparingly soluble in acetic acid; insoluble in dichloromethane and ethyl acetate. Low solubility in water.	[5][6][7]
Storage Temperature	0 - 8 °C, sealed in a dry, dark place.	[2]

Applications in Research and Drug Development

BOC-D-Leucine monohydrate is a vital intermediate in the synthesis of a wide range of pharmaceutical compounds.[6] Its primary application is in peptide synthesis, where it serves as a building block for creating peptides with enhanced therapeutic properties.[8]

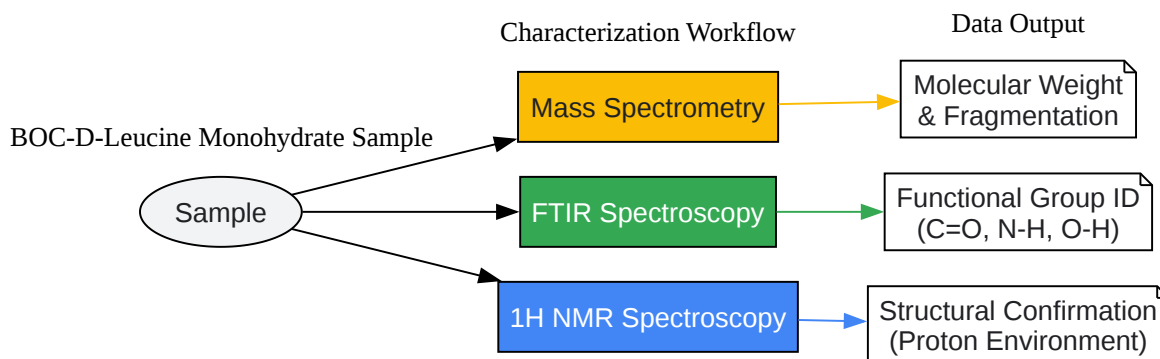
- **Peptide Synthesis:** It is extensively used in both solid-phase and solution-phase peptide synthesis.[4] The incorporation of D-amino acids can significantly increase the metabolic

stability of peptide drugs by making them resistant to proteases, which typically recognize only L-amino acids. This leads to a longer in-vivo half-life.

- **Pharmaceutical Intermediates:** BOC-D-Leucine is a key side chain for the synthesis of the antiviral drug atazanavir, which is used to treat HIV/AIDS.[6] It is also a precursor in the synthesis of other therapeutic agents, including anti-cancer, anti-inflammatory, and anti-hepatitis C virus drugs.[6]
- **Asymmetric Synthesis:** It is also utilized as a catalyst or chiral auxiliary in various asymmetric reactions.[6]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of **BOC-D-Leucine monohydrate**. Below are detailed protocols for its analysis using common spectroscopic techniques.



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Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the molecular structure by identifying the chemical environment of all protons in the molecule.

- Objective: To verify the presence of the BOC group, the leucine side chain, and the α -proton, and to assess the sample's purity.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of **BOC-D-Leucine monohydrate** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Integrate all signals to determine the relative number of protons.
- Expected Chemical Shifts (δ) in $CDCl_3$:
 - ~0.95 ppm: Doublet, 6H. Corresponds to the two methyl groups ($-CH(CH_3)_2$) of the isobutyl side chain.
 - ~1.45 ppm: Singlet, 9H. This is the characteristic signal for the nine equivalent protons of the tert-butyl group of the BOC protector.
 - ~1.60-1.80 ppm: Multiplet, 3H. Corresponds to the $-CH_2-$ and $-CH-$ protons of the isobutyl side chain.
 - ~4.30 ppm: Multiplet, 1H. The proton attached to the chiral α -carbon ($-CH(NH)-$).
 - ~5.00 ppm: Broad singlet or doublet, 1H. The N-H proton of the carbamate.
 - ~10.0-12.0 ppm: Broad singlet, 1H. The acidic proton of the carboxylic acid group ($-COOH$). The signal for the water of hydration may also appear in this region or as a broader signal elsewhere, depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

- Objective: To confirm the presence of the carboxylic acid, carbamate (BOC group), and N-H functionalities.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **BOC-D-Leucine monohydrate** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Expected Characteristic Absorption Bands (wavenumbers, cm^{-1}):
 - $\sim 3350 \text{ cm}^{-1}$: N-H stretching vibration of the carbamate.
 - $\sim 2850\text{-}3000 \text{ cm}^{-1}$: C-H stretching vibrations of the alkyl groups (isobutyl and tert-butyl).
 - $\sim 1710 \text{ cm}^{-1}$: C=O stretching of the carboxylic acid.
 - $\sim 1690\text{-}1700 \text{ cm}^{-1}$: C=O stretching of the carbamate (BOC group).[\[9\]](#)
 - ~ 1365 and 1390 cm^{-1} : Characteristic bands for the $\text{C}-(\text{CH}_3)_3$ group.[\[9\]](#)
 - Broad band $\sim 2500\text{-}3300 \text{ cm}^{-1}$: O-H stretching of the hydrogen-bonded carboxylic acid and the water of hydration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, further confirming its structure.

- Objective: To confirm the molecular weight of the anhydrous compound and observe characteristic fragmentation patterns.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
 - Infuse the solution directly into the ESI source or inject it via an HPLC system.
- Data Acquisition:
 - Acquire spectra in both positive and negative ion modes.
 - Positive Ion Mode (ESI⁺): Look for the protonated molecule $[M+H]^+$ and other adducts like $[M+Na]^+$.
 - Negative Ion Mode (ESI⁻): Look for the deprotonated molecule $[M-H]^-$.
- Expected Results:
 - Molecular Ion: The anhydrous molecular weight is 231.29 g/mol . In positive ion mode, a prominent peak at m/z 232.2 $[M+H]^+$ is expected.^[6] In negative ion mode, a peak at m/z 230.3 $[M-H]^-$ should be observed.
 - Fragmentation: A common fragmentation pathway for BOC-protected amino acids is the loss of the BOC group or parts of it. Characteristic fragment ions may include:
 - Loss of tert-butyl group (-57 Da): $[M+H - 57]^+$
 - Loss of isobutylene (-56 Da) via McLafferty rearrangement.
 - Loss of CO₂ (-44 Da) from the BOC group or the carboxylic acid.

- Loss of the entire BOC group (-101 Da): $[M+H - 101]^+$, corresponding to the protonated D-leucine.

Conclusion

BOC-D-Leucine monohydrate is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure and stereochemistry, combined with the versatile reactivity afforded by the BOC protecting group, make it an indispensable tool for the synthesis of complex, chirally pure molecules. A thorough understanding of its properties and the application of the analytical protocols described herein are crucial for ensuring the quality and success of research and development endeavors that utilize this compound.

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